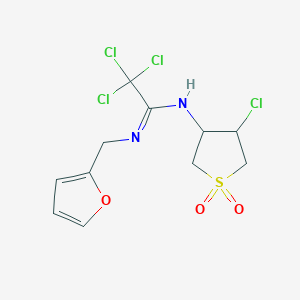![molecular formula C20H13F2N3O2S B381687 3-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381687.png)
3-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a phenyl group, and a difluoromethoxybenzylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-d]pyrimidine core.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Attachment of the Difluoromethoxybenzylidene Moiety: This step involves the condensation of 4-(difluoromethoxy)benzaldehyde with an amino group on the thieno[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[2,3-d]pyrimidine core.
Reduction: Reduction reactions can occur at the benzylidene moiety, converting it to a benzyl group.
Substitution: The phenyl group and the difluoromethoxybenzylidene moiety can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenated reagents and bases like sodium hydroxide (NaOH) are commonly employed.
Major Products
Oxidation: Oxidized derivatives of the thieno[2,3-d]pyrimidine core.
Reduction: Reduced forms of the benzylidene moiety.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound has shown potential as a bioactive molecule. It can be used to study enzyme interactions, cellular pathways, and as a probe in biochemical assays.
Medicine
Medicinally, 3-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is investigated for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction, metabolic pathways, and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- **3-{[4-(difluoromethoxy)benzylidene]amino}-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- **3-{[4-(methoxy)benzylidene]amino}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- **3-{[4-(fluoromethoxy)benzylidene]amino}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 3-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one lies in its difluoromethoxybenzylidene moiety, which imparts distinct chemical and biological properties. This moiety can enhance the compound’s stability, reactivity, and interaction with biological targets compared to similar compounds.
Propiedades
Fórmula molecular |
C20H13F2N3O2S |
|---|---|
Peso molecular |
397.4g/mol |
Nombre IUPAC |
3-[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]-6-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H13F2N3O2S/c21-20(22)27-15-8-6-13(7-9-15)11-24-25-12-23-18-16(19(25)26)10-17(28-18)14-4-2-1-3-5-14/h1-12,20H/b24-11+ |
Clave InChI |
AEEVFDKUTGRTND-BHGWPJFGSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)N=CC4=CC=C(C=C4)OC(F)F |
SMILES isomérico |
C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)/N=C/C4=CC=C(C=C4)OC(F)F |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)N=CC4=CC=C(C=C4)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-4-(9H-fluoren-9-yl)piperazin-1-amine](/img/structure/B381605.png)
![4-(9H-fluoren-9-yl)-N-[(1E)-1-(thiophen-2-yl)ethylidene]piperazin-1-amine](/img/structure/B381607.png)
![4-(9H-fluoren-9-yl)-N-[(1E)-1-(4-fluorophenyl)ethylidene]piperazin-1-amine](/img/structure/B381609.png)
![4-(9H-fluoren-9-yl)-N-[1-(3-pyridinyl)ethylidene]-1-piperazinamine](/img/structure/B381610.png)
![5-(4-chlorophenyl)-4-{[1-(3,4-dichlorophenyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B381611.png)

![N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(3-methoxyphenyl)methanimine](/img/structure/B381614.png)
![1-Ethyl-3-[[2-[3-(2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]thiourea](/img/structure/B381615.png)
![N-[(E)-(2-fluorophenyl)methylideneamino]-2-[3-(2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B381616.png)
![4-{[1-(3,4-dichlorophenyl)ethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B381618.png)
![N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)methanimine](/img/structure/B381621.png)
![2-[(E)-{2-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-5-(diethylammonio)phenolate](/img/structure/B381622.png)
![2-[2-[(E)-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]phenoxy]acetic acid](/img/structure/B381625.png)
![4-[(E)-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]benzoic acid](/img/structure/B381627.png)
